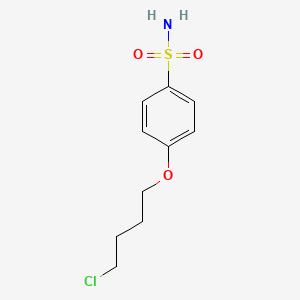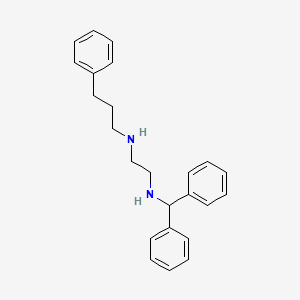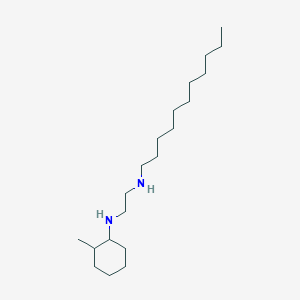![molecular formula C18H14O2 B14212719 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol CAS No. 823804-70-2](/img/structure/B14212719.png)
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes This compound features a benzene ring substituted with two hydroxyl groups and a naphthyl group connected via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki cross-coupling reaction, where a halogenated benzene derivative reacts with a naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization techniques can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring or the naphthyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinones and benzoquinones.
Reduction: Formation of 5-[2-(Naphthalen-2-yl)ethyl]benzene-1,3-diol.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antiproliferative and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol involves its interaction with biological membranes and proteins. The compound can undergo keto-enol tautomerism, which may influence its binding affinity to molecular targets . The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is unique due to its naphthyl group, which imparts distinct electronic and steric properties compared to other dihydroxybenzenes. This structural feature enhances its potential interactions with biological targets and its utility in various applications.
Eigenschaften
CAS-Nummer |
823804-70-2 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5-(2-naphthalen-2-ylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H14O2/c19-17-10-14(11-18(20)12-17)6-5-13-7-8-15-3-1-2-4-16(15)9-13/h1-12,19-20H |
InChI-Schlüssel |
FDFWGPCFEKWUII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)






![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)

![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)

![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
